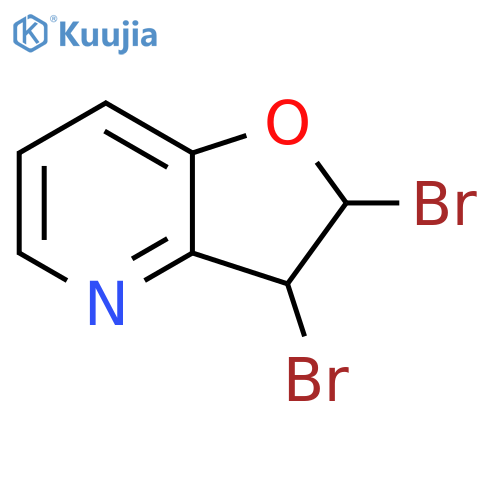

Cas no 1429888-94-7 (2,3-dibromo-2H,3H-furo3,2-bpyridine)

2,3-dibromo-2H,3H-furo3,2-bpyridine 化学的及び物理的性質

名前と識別子

-

- Furo[3,2-b]pyridine, 2,3-dibromo-2,3-dihydro-

- 2,3-dibromo-2H,3H-furo3,2-bpyridine

-

- インチ: 1S/C7H5Br2NO/c8-5-6-4(11-7(5)9)2-1-3-10-6/h1-3,5,7H

- InChIKey: NSNFCTCCVOCGAO-UHFFFAOYSA-N

- ほほえんだ: C12C(Br)C(Br)OC1=CC=CN=2

2,3-dibromo-2H,3H-furo3,2-bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-254532-1.0g |

2,3-dibromo-2H,3H-furo[3,2-b]pyridine |

1429888-94-7 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-254532-1g |

2,3-dibromo-2H,3H-furo[3,2-b]pyridine |

1429888-94-7 | 1g |

$0.0 | 2023-09-14 |

2,3-dibromo-2H,3H-furo3,2-bpyridine 関連文献

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

2,3-dibromo-2H,3H-furo3,2-bpyridineに関する追加情報

Comprehensive Overview of 2,3-Dibromo-2H,3H-furo[3,2-b]pyridine (CAS No. 1429888-94-7)

2,3-Dibromo-2H,3H-furo[3,2-b]pyridine (CAS No. 1429888-94-7) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the class of furopyridine derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of bromine atoms at the 2 and 3 positions of the furopyridine ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for 2,3-dibromo-2H,3H-furo[3,2-b]pyridine has increased, particularly in the development of novel small-molecule inhibitors and fluorescent probes. Researchers are exploring its potential in targeting specific enzymes and receptors, which aligns with the growing interest in precision medicine and personalized therapeutics. The compound's ability to undergo selective functionalization further expands its utility in structure-activity relationship (SAR) studies.

One of the most frequently searched questions about CAS No. 1429888-94-7 is its role in catalysis and material science. Studies have shown that this compound can serve as a precursor for the synthesis of ligands and coordination complexes, which are essential in transition-metal catalysis. Its application in organic electronics is also under investigation, as researchers aim to develop more efficient optoelectronic materials for use in LEDs and solar cells.

The synthesis of 2,3-dibromo-2H,3H-furo[3,2-b]pyridine typically involves bromination of the parent furopyridine framework under controlled conditions. Optimization of reaction parameters, such as temperature and solvent choice, is critical to achieving high yields and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed to characterize this compound, ensuring its suitability for downstream applications.

Environmental and safety considerations are also paramount when working with 2,3-dibromo-2H,3H-furo[3,2-b]pyridine. While it is not classified as a hazardous substance, proper handling and disposal protocols must be followed to minimize any potential risks. This aligns with the broader industry trend toward green chemistry and sustainable synthesis, which are hot topics in both academic and industrial research.

Another area of interest is the compound's potential in bioconjugation and proteomics. Its bromine substituents make it an attractive candidate for click chemistry reactions, enabling the development of biomolecular probes and diagnostic tools. This application is particularly relevant in the context of cancer research and infectious disease diagnostics, where there is a pressing need for innovative solutions.

In summary, 2,3-dibromo-2H,3H-furo[3,2-b]pyridine (CAS No. 1429888-94-7) is a versatile compound with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity profile make it a valuable asset in modern chemical research. As the scientific community continues to explore its potential, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in healthcare and technology.

1429888-94-7 (2,3-dibromo-2H,3H-furo3,2-bpyridine) 関連製品

- 1353947-09-7(tert-Butyl ((1-(6-(diethylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate)

- 1343703-94-5(2-Amino-4,4-dimethylpentan-1-ol)

- 2420-55-5((9Z,12E)-Octadeca-9,12-dienoic Acid)

- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)

- 36972-73-3(2-Hydroxy-2-phenylethylmethylnitrosamine)

- 1803995-62-1(2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride)

- 2680778-40-7(benzyl N-(3,5-dibromophenyl)methylcarbamate)

- 2007469-01-2(benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate)

- 935456-31-8(1H-Indol-1-amine, 4-chloro-2,3-dihydro-)

- 96757-24-3(2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one)